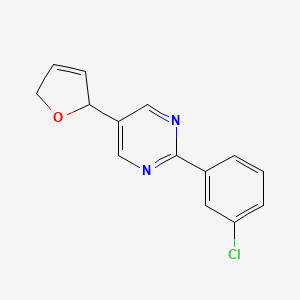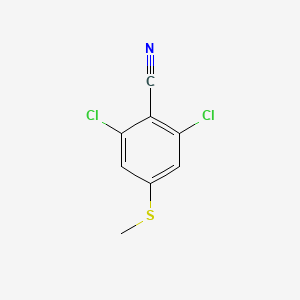
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a 2,5-dihydrofuran group
準備方法
The synthesis of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 3-Chlorophenyl Group:
Attachment of the 2,5-Dihydrofuran Group: The final step involves the addition of the 2,5-dihydrofuran group, which can be accomplished through a variety of methods, including cycloaddition reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Cycloaddition: The dihydrofuran ring can participate in cycloaddition reactions, forming new cyclic structures.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share some structural similarities but differ in their chemical and biological properties. For example:
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)imidazole: Similar structure but with an imidazole ring.
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)triazole: Similar structure but with a triazole ring.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can lead to distinct applications and effects compared to its analogs.
特性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN2O/c15-12-4-1-3-10(7-12)14-16-8-11(9-17-14)13-5-2-6-18-13/h1-5,7-9,13H,6H2 |
InChIキー |
TVHFYDLINPPSCS-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(O1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)



![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)
![7-[[(2E,5E)-7-Hydroxy-3,7-dimethyl-2,5-octadienyl]oxy]-2H-1-benzopyran-2-one](/img/structure/B13895119.png)
![[2-Bromo-5-(hydroxymethyl)-4-pyridyl]methanol](/img/structure/B13895122.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)





